Cas no 112652-61-6 ((2R)-3-(4-chlorophenoxy)propane-1,2-diol)

112652-61-6 structure
Nome del prodotto:(2R)-3-(4-chlorophenoxy)propane-1,2-diol
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Propanediol, 3-(4-chlorophenoxy)-, (2R)-
- (R)-3-(4-chlorophenoxy)propane-1,2-diol
- (2R)-3-(4-chlorophenoxy)propane-1,2-diol
- (R)-glycerol alpha-p-chlorophenyl ether
- (2R)-3-(4-chlorophenoxy)-1,2-propanediol
- UNII-471UZB51YK
- (2R)-3-(p-chlorophenoxy)-1,2-propanediol
- 471UZB51YK
- PD132884
- ,2-PROPANEDIOL, 3-(4-CHLOROPHENOXY)-, (2R)-
- (R)-p-chlorophenyl-alpha-glyceryl ether
- CHEBI:59479
- (2R)-3-(p-chlorophenoxy)propane-1,2-diol
- Q27126732
- (R)-chlorphenesin
- Chlorphenesin, (R)-
- SCHEMBL21194
- EN300-27115298
- 112652-61-6
-
- Inchi: InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1
- Chiave InChI: MXOAEAUPQDYUQM-MRVPVSSYSA-N
- Sorrisi: C1=CC(=CC=C1OCC(CO)O)Cl
Proprietà calcolate
- Massa esatta: 202.03973
- Massa monoisotopica: 202.0396719g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 135
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.7Ų
- XLogP3: 1.2
Proprietà sperimentali
- PSA: 49.69
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27115298-0.1g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-27115298-10g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 10g |
$2085.0 | 2023-09-11 | ||
Enamine | EN300-27115298-2.5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-27115298-5.0g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-27115298-10.0g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
Enamine | EN300-27115298-0.05g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
Enamine | EN300-27115298-0.5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-27115298-1g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 1g |
$485.0 | 2023-09-11 | ||
Enamine | EN300-27115298-0.25g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-27115298-5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 5g |
$1406.0 | 2023-09-11 |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Letteratura correlata
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
112652-61-6 ((2R)-3-(4-chlorophenoxy)propane-1,2-diol) Prodotti correlati
- 1903160-84-8(2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone)
- 314250-84-5(N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2716849-39-5(cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester)
- 1326902-40-2(N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228082-45-7(2-amino-2-1-(5-methylpyridin-3-yl)cyclopropylacetic acid)
- 1805741-57-4(3-(3-Bromopropanoyl)-5-methylthiophenol)
- 1361916-41-7(6-(Difluoromethyl)-4-nitro-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2757874-60-3(3-[(4-Methylbenzenesulfonyl)oxy]pyridine-4-carboxylic acid)
- 1003013-77-1(3-(Iodomethyl)oxetane)
- 2309467-69-2(Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
